molecular formula C23H24Cl2FN5O3 B12374616 RyRs activator 5

RyRs activator 5

Cat. No.: B12374616
M. Wt: 508.4 g/mol
InChI Key: WZJPGZBYACENFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RyRs activator 5, also known as Compound A-1, is an efficacious agonist of ryanodine receptors. Ryanodine receptors are a class of intracellular calcium channels in various tissues, including muscle cells. This compound has shown significant activity against Spodoptera frugiperda, a species of moth .

Chemical Reactions Analysis

RyRs activator 5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RyRs activator 5 has a wide range of scientific research applications:

    Chemistry: It is used to study the properties and functions of ryanodine receptors.

    Biology: It helps in understanding the role of calcium signaling in various biological processes.

    Medicine: It is used in research related to muscle physiology and pathophysiology, including studies on muscle contraction and relaxation.

Mechanism of Action

RyRs activator 5 exerts its effects by binding to ryanodine receptors, which are calcium release channels located on the sarcoplasmic reticulum of muscle cells. This binding leads to the opening of the channels and the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration triggers various cellular processes, including muscle contraction .

Properties

Molecular Formula

C23H24Cl2FN5O3

Molecular Weight

508.4 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)-4-chloro-6-methylphenyl]-2-(3-chloropyridin-2-yl)-5-(2-fluoroethoxy)pyrazole-3-carboxamide

InChI

InChI=1S/C23H24Cl2FN5O3/c1-13-10-14(24)11-15(21(32)29-23(2,3)4)19(13)28-22(33)17-12-18(34-9-7-26)30-31(17)20-16(25)6-5-8-27-20/h5-6,8,10-12H,7,9H2,1-4H3,(H,28,33)(H,29,32)

InChI Key

WZJPGZBYACENFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)OCCF)C(=O)NC(C)(C)C)Cl

Origin of Product

United States

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